Indium In-111 pentetreotide is classified as a diagnostic radiopharmaceutical. It is commercially available under the brand name OctreoScan, produced by Mallinckrodt Medical B.V. The compound targets somatostatin receptors, specifically subtypes 2 and 5, facilitating its use in imaging various tumors that express these receptors, such as neuroendocrine tumors and certain types of thyroid cancers .
The synthesis of Indium In-111 pentetreotide is typically performed using a commercially available kit. The process involves two main components:
The synthesis procedure involves mixing these two components under controlled conditions. Specifically, the indium-111 chloride reacts with the diethylenetriaminepentaacetic acid moiety of pentetreotide to form the final product. The typical pH range of the resulting solution is between 3.8 and 4.3 .
Indium In-111 pentetreotide has a complex molecular structure characterized by its chemical formula and an average molecular weight of approximately 1472.41 g/mol. The compound features a diethylenetriaminepentaacetic acid chelator linked to a cyclic peptide structure derived from somatostatin .
The structure consists of:
The primary chemical reaction involved in the formation of Indium In-111 pentetreotide is the coordination of indium-111 with the diethylenetriaminepentaacetic acid component of pentetreotide. This reaction is crucial for ensuring that the compound retains its biological activity and targeting capabilities.
The synthesis can be monitored through various analytical techniques such as high-performance liquid chromatography (HPLC) to assess labeling efficiency and purity .
Indium In-111 pentetreotide functions by binding to somatostatin receptors on tumor cells, which facilitates internalization into these cells. Once inside, the compound undergoes degradation, leading to the retention of indium-111 within lysosomes due to its polar nature, which prevents it from crossing cellular membranes . This mechanism allows for prolonged imaging capabilities as the radioactivity remains localized within tumor tissues.
Indium In-111 pentetreotide exhibits several notable physical properties:
The compound's chemical stability is critical for its function as a diagnostic agent:
Indium In-111 pentetreotide is primarily used in nuclear medicine for:
Indium In-111 pentetreotide (¹¹¹In-DTPA-D-Phe¹-octreotide), marketed as OctreoScan®, revolutionized neuroendocrine tumor (NET) imaging upon its introduction in the early 1990s. Its development stemmed from efforts to overcome limitations of iodine-123-labeled Tyr³-octreotide, which exhibited challenging radiolabeling, high cost, and predominant biliary excretion that obscured abdominal lesions [8]. Researchers at Erasmus University (Rotterdam) pioneered the conjugation of the somatostatin analog octreotide to diethylenetriaminepentaacetic acid (DTPA), enabling stable chelation of indium-111 [8]. This innovation yielded superior pharmacokinetics: renal excretion became dominant (85% urinary clearance within 24 hours), reducing intestinal interference and improving abdominal lesion detection [8] [1]. The 2.8-day half-life of indium-111 (versus 13.2 hours for iodine-123) facilitated delayed imaging (24–48 hours), enhancing target-to-background ratios and enabling single-photon emission computed tomography (SPECT) [8]. FDA approval in 1994 established it as the first receptor-targeted radiopharmaceutical for widespread clinical use, dominating NET imaging for two decades and laying the groundwork for peptide receptor radionuclide therapy (PRRT) [8].
Table 1: Evolution of Somatostatin Receptor Imaging Agents
Parameter | ¹²³I-Tyr³-Octreotide | ¹¹¹In-Pentetreotide | Impact of Innovation |
---|---|---|---|
Radionuclide Half-life | 13.2 hours | 67.3 hours (2.8 days) | Enabled 24/48h imaging; higher target uptake |
Primary Excretion | Biliary (dominant) | Renal (85% at 24h) | Reduced bowel activity; clearer abdominal imaging |
Synthesis Complexity | Chloramine-T oxidation | Kit-based DTPA chelation | Improved reproducibility & clinical adoption |
Clinical Availability | Limited (¹²³I cost/access) | Widespread | Became global standard for SSTR imaging |
Indium In-111 pentetreotide serves dual roles in nuclear medicine: as a cornerstone diagnostic tool for somatostatin receptor (SSTR)-positive tumors and as a gateway to theranostic applications.
Diagnostic Applications
Its mechanism relies on high-affinity binding to SSTR subtype 2 (SSTR2) and subtype 5 (SSTR5), overexpressed in many NETs [1] [9]. Sensitivities vary by tumor type:
SPECT/CT hybrid imaging significantly improved localization accuracy, particularly for abdominal/pelvic lesions [1]. False positives occur in granulomatous diseases (sarcoidosis, tuberculosis), rheumatoid arthritis, or recent surgical sites due to SSTR expression on activated lymphocytes [1] [4].
Theranostic Gateway
Tumor visualization with ¹¹¹In-pentetreotide predicts eligibility for two therapeutic strategies:
Molecular Structure and Binding
Indium In-111 pentetreotide comprises three components:
Its binding affinity is highest for SSTR2 (IC₅₀ ≈ 0.1–2.3 nM) and SSTR5, with lower affinity for SSTR3. No significant binding occurs to SSTR1 or SSTR4 [1] [9].
Pharmacokinetics and Biodistribution
Physical and Radiation Properties
¹¹¹In decays by electron capture to stable cadmium-111, emitting gamma photons ideal for imaging [5] [7]:
Table 2: Physical Decay and Emission Characteristics of Indium-111
Property | Value | Clinical Relevance |
---|---|---|
Half-life | 67.32 hours (2.805 days) | Allows 24–48h delayed imaging |
Principal Gamma Emissions | 171.3 keV (90.2% abundance) | Optimal for medium-energy collimators |
245.4 keV (94.0% abundance) | ||
Decay Mode | Electron capture → Cadmium-111 (stable) | Low beta component; suitable for diagnostics |
Specific Gamma Ray Constant | 3.21 R/hr/mCi at 1 cm | Informs radiation safety protocols |
Radiolabeling involves incubating ¹¹¹InCl₃ with lyophilized pentetreotide/DTPA at pH 3.8–4.3, achieving >95% labeling yield within 30 minutes [7]. Quality control requires thin-layer chromatography to confirm minimal free ¹¹¹In³⁺ [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7